molecular formula C6H5F3N2O3 B13145890 Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate

Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate

Cat. No.: B13145890
M. Wt: 210.11 g/mol
InChI Key: GMWDDZUTKNGQEB-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is a chemical compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (–CN) and a trifluoroacetamido group (–CF3CONH–) attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate can be achieved through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with 2,2,2-trifluoroacetamide under solvent-free conditions at room temperature . Another approach involves stirring the reactants at elevated temperatures, such as 70°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol. Reaction conditions often involve moderate temperatures and stirring to ensure complete reaction .

Major Products

The major products formed from these reactions include a variety of heterocyclic compounds, which are of interest for their potential biological activities .

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate involves its ability to participate in nucleophilic substitution and condensation reactions. The cyano and trifluoroacetamido groups provide reactive sites that facilitate these reactions, leading to the formation of various biologically active compounds . The molecular targets and pathways involved depend on the specific derivatives and their intended applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is unique due to the presence of both the cyano and trifluoroacetamido groups, which confer distinct reactivity and potential biological activities. This combination makes it a versatile intermediate in organic synthesis and drug discovery .

Properties

Molecular Formula

C6H5F3N2O3

Molecular Weight

210.11 g/mol

IUPAC Name

methyl 2-cyano-2-[(2,2,2-trifluoroacetyl)amino]acetate

InChI

InChI=1S/C6H5F3N2O3/c1-14-4(12)3(2-10)11-5(13)6(7,8)9/h3H,1H3,(H,11,13)

InChI Key

GMWDDZUTKNGQEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#N)NC(=O)C(F)(F)F

Origin of Product

United States

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